molecular formula C8H11NO B2855884 (2-Amino-6-methylphenyl)methanol CAS No. 65658-16-4

(2-Amino-6-methylphenyl)methanol

Cat. No.: B2855884
CAS No.: 65658-16-4
M. Wt: 137.182
InChI Key: LOIHCAGCQVZRTR-UHFFFAOYSA-N
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Description

(2-Amino-6-methylphenyl)methanol, with the CAS number 65658-16-4 , is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound, identifiable by its SMILES structure "CC1=C(C(=CC=C1)N)CO" , features both an amino (-NH2) and a hydroxymethyl (-CH2OH) functional group on a toluene backbone, making it a versatile building block in organic synthesis and chemical research. Its structure suggests potential utility as a precursor in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials, particularly in reactions where a bifunctional aromatic intermediate is required. Researchers should note that this chemical requires specific storage conditions to maintain stability; it is recommended to be kept in a dark place under an inert atmosphere at room temperature . Handling should be performed with care. The compound has associated hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate personal protective equipment should be used, and the safety precautions listed in the Safety Data Sheet (SDS) must be strictly followed. This product is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or for any human or veterinary consumption. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-6-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIHCAGCQVZRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comparative Technical Analysis: 2-Amino-6-Methylbenzyl Alcohol vs. 2-Amino-5-Methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and heterocyclic synthesis, the distinction between 2-amino-6-methylbenzyl alcohol (2A6MBA) and 2-amino-5-methylbenzyl alcohol (2A5MBA) extends beyond simple isomerism. It represents a fundamental choice between steric control and electronic modulation .

This guide provides a deep technical analysis of these two scaffolds. While 2A5MBA offers a sterically accessible platform for derivatization driven by electronic activation, 2A6MBA introduces a "steric wall" at the C6 position. This steric bulk is frequently exploited in drug design to enforce atropisomerism, block metabolic hotspots, or direct regioselectivity during cyclization events.

Part 1: Structural & Electronic Landscape

The core difference lies in the proximity of the methyl group to the reactive hydroxymethyl (


) and amino (

) centers.
Structural Geometry and Sterics
  • 2-Amino-6-Methylbenzyl Alcohol (The "Ortho-Ortho" Sandwich):

    • Configuration: The hydroxymethyl group at C1 is flanked by the amino group at C2 and the methyl group at C6.

    • Consequence: This creates severe steric strain (A(1,3) strain). The hydroxymethyl group is forced out of coplanarity with the aromatic ring. This pre-organization can accelerate cyclization reactions (the Gem-Dimethyl effect analog) but hinders intermolecular nucleophilic attack at the benzylic carbon.

    • Drug Design Utility: The C6 methyl group effectively blocks the "ortho" position relative to the benzylic carbon, a common site for metabolic oxidation (Phase I metabolism).

  • 2-Amino-5-Methylbenzyl Alcohol (The "Para-Amino" Activator):

    • Configuration: The methyl group is at C5, para to the amino group and meta to the hydroxymethyl group.

    • Consequence: The steric environment around the benzylic alcohol is open. The methyl group exerts a positive inductive effect (+I) primarily on the amine nitrogen, increasing its nucleophilicity without imposing steric penalties.

Quantitative Comparison
Feature2-Amino-6-Methylbenzyl Alcohol2-Amino-5-Methylbenzyl Alcohol
Steric Environment (C1) High (Flanked by -NH2 and -CH3)Low (Open access)
Amine Nucleophilicity Moderate (Twisted lone pair alignment)High (Inductive donation from p-Me)
Primary Metabolic Risk Low (C6 blocked)Moderate (C6 open to oxidation)
Typical Precursor 2-Amino-6-methylbenzoic acid2-Amino-5-methylbenzoic acid
Cyclization Tendency Favors intramolecular closure (entropy)Standard kinetics

Part 2: Visualizing the Divergence

The following diagram illustrates the structural divergence and the resulting impact on downstream synthesis (Cyclization to Benzoxazines).

G cluster_0 Pathway A: 2-Amino-6-Methyl (Steric Control) cluster_1 Pathway B: 2-Amino-5-Methyl (Electronic Control) start Precursor Selection acid6 2-Amino-6-Methylbenzoic Acid start->acid6 acid5 2-Amino-5-Methylbenzoic Acid start->acid5 alc6 2-Amino-6-Methylbenzyl Alcohol (Sterically Crowded) acid6->alc6 LAH Reduction prod6 5-Methyl-1,2-dihydro-4H-3,1-benzoxazine (Rigid Scaffold) alc6->prod6 Cyclization (Aldehyde/Ketone) alc5 2-Amino-5-Methylbenzyl Alcohol (Sterically Open) acid5->alc5 LAH Reduction prod5 6-Methyl-1,2-dihydro-4H-3,1-benzoxazine (Flexible Scaffold) alc5->prod5 Cyclization (Aldehyde/Ketone)

Figure 1: Comparative synthetic flow showing the divergence in scaffold rigidity and substitution patterns in the final heterocycle.

Part 3: Validated Synthetic Protocol

Direct reduction of anthranilic acids can be problematic due to zwitterion formation and solubility issues. The most robust method involves esterification followed by hydride reduction .

Protocol: Synthesis of Methylbenzyl Alcohols via Ester Reduction

Scope: Applicable to both 6-methyl and 5-methyl isomers. Safety:


 is pyrophoric. All glassware must be oven-dried. Perform under Argon/Nitrogen.
Phase 1: Methyl Ester Formation
  • Dissolution: Dissolve 10.0 mmol of the appropriate methylanthranilic acid in 30 mL of anhydrous Methanol.

  • Catalysis: Cool to 0°C. Add 1.5 mL of concentrated

    
     dropwise.
    
  • Reflux: Heat to reflux for 12 hours. Monitor via TLC (EtOAc/Hexane 1:4).

  • Workup: Concentrate in vacuo. Neutralize with sat.

    
    . Extract with DCM (
    
    
    
    mL). Dry over
    
    
    and concentrate to yield the methyl ester.
Phase 2: Reduction to Alcohol (The Critical Step)
  • Setup: Charge a flame-dried 3-neck flask with

    
     (15.0 mmol, 1.5 eq) and 20 mL anhydrous THF. Cool to 0°C.
    
  • Addition: Dissolve the methyl ester (from Phase 1) in 10 mL THF. Add dropwise to the LAH suspension over 20 minutes.

    • Note: For the 6-methyl isomer , addition may need to be slower due to steric crowding affecting the initial coordination rate.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

    • Checkpoint: The 5-methyl isomer typically completes faster (2 hrs) than the 6-methyl isomer (3-4 hrs) due to steric hindrance at the carbonyl carbon.

  • Fieser Quench (Crucial for Safety):

    • Cool to 0°C.

    • Add

      
       mL Water (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Concentrate the filtrate to obtain the crystalline benzyl alcohol.

Part 4: Implications for Drug Discovery

When selecting between these isomers for a drug candidate (e.g., a kinase inhibitor or GPCR ligand), consider the following mechanistic implications:

Metabolic Stability (The "Soft Spot" Analysis)
  • 2A5MBA Derivative: The C6 position (ortho to the hydroxymethyl) is unsubstituted. In biological systems, this position is highly susceptible to Cytochrome P450-mediated hydroxylation.

  • 2A6MBA Derivative: The C6 position is blocked by a methyl group. This "metabolic blocking" strategy is a standard medicinal chemistry tactic to extend half-life (

    
    ).
    
Scaffold Rigidity (Atropisomerism)

If the amino group is further derivatized (e.g., into a quinazolinone), the 6-methyl group in 2A6MBA can lock the conformation of the N-substituent relative to the ring. This restricts bond rotation (atropisomerism).

  • Benefit: Can lock the molecule in the bioactive conformation, improving potency (entropic advantage).

  • Risk: Can create separable atropisomers, complicating regulatory approval (racemization risks).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20738, 2-Amino-6-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20133, 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for A(1,3)
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for nucleophilic addition to carbonyls and Fieser workup protocols).

Methodological & Application

Application Note: High-Fidelity Reduction of 2-Amino-6-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-amino-6-methylbenzoic acid to its corresponding alcohol is a pivotal transformation in the synthesis of heterocycles and pharmaceutical intermediates. While direct reduction of carboxylic acids is possible, this specific substrate presents two distinct challenges:

  • Steric Hindrance: The ortho-methyl group at the C6 position and the amine at C2 create significant steric crowding around the carbonyl carbon.

  • Solubility: As an amino acid, the starting material exists as a zwitterion, rendering it poorly soluble in the ethereal solvents (THF, Et₂O) required for strong hydride reductions.

This Application Note details a Two-Step Esterification-Reduction Protocol . By converting the acid to a methyl ester first, we resolve solubility issues and increase the electrophilicity of the carbonyl center, ensuring high yields and purity.

Strategic Reaction Pathway

The protocol follows a "Protect-Activate-Reduce" logic, although the esterification here serves primarily as activation and solubility modification rather than traditional protection.

Chemical Workflow
  • Activation (Esterification): Acid-catalyzed Fischer esterification converts the zwitterionic acid into a lipophilic methyl ester.

  • Reduction: Nucleophilic attack by Lithium Aluminum Hydride (LiAlH₄) converts the ester to the primary alcohol.

Workflow Visualization

The following diagram illustrates the critical path and decision nodes for this synthesis.

G Start 2-Amino-6-Methylbenzoic Acid (Zwitterionic Solid) Step1 Step 1: Fischer Esterification (MeOH / H2SO4) Start->Step1 Reflux 12h Inter Methyl Ester Intermediate (Lipophilic Oil/Solid) Step1->Inter NaHCO3 Neut. Step2 Step 2: Hydride Reduction (LiAlH4 / THF) Inter->Step2 0°C to Reflux Quench Fieser Workup (Controlled Hydrolysis) Step2->Quench H2O/NaOH Product 2-Amino-6-Methylbenzyl Alcohol (Target) Quench->Product Filtration & Evap

Figure 1: Operational workflow for the conversion of 2-amino-6-methylbenzoic acid to the alcohol.

Detailed Experimental Protocols

Phase A: Synthesis of Methyl 2-amino-6-methylbenzoate

Rationale: Converting the carboxylic acid to an ester breaks the zwitterionic lattice, allowing the molecule to dissolve in THF for the subsequent reduction.

Reagents:

  • 2-Amino-6-methylbenzoic acid (1.0 equiv)

  • Methanol (Anhydrous, solvent volume ~10 mL/g)

  • Sulfuric Acid (Concentrated, 1.5 equiv)

  • Sodium Bicarbonate (sat. aq.)

Procedure:

  • Setup: Charge a round-bottom flask with 2-amino-6-methylbenzoic acid and a magnetic stir bar.

  • Solvation: Add anhydrous Methanol. The solid may not fully dissolve immediately.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Equip with a reflux condenser and heat to reflux (65°C) for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and cool to 0°C.

    • Slowly basify with saturated NaHCO₃ until pH ~8. Caution: CO₂ evolution.

    • Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Output: Methyl 2-amino-6-methylbenzoate (typically a pale yellow oil or low-melting solid).

Phase B: Reduction to 2-Amino-6-methylbenzyl Alcohol

Rationale: LiAlH₄ is chosen over NaBH₄ because benzoate esters are electronically deactivated by the electron-donating amino group, requiring a stronger reducing agent.

Reagents:

  • Methyl 2-amino-6-methylbenzoate (from Phase A, 1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv - excess required due to active hydrogens on amine)

  • Tetrahydrofuran (THF) (Anhydrous, 15 mL/g)

Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow.

  • Reagent Prep: Add LiAlH₄ (powder or pellets) to the flask, followed by anhydrous THF. Cool to 0°C.

  • Addition: Dissolve the Methyl ester (from Phase A) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Control internal temp < 10°C.

  • Reaction: Allow to warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.

    • Note: The solution often turns grey/cloudy as aluminates form.

  • The "Fieser" Quench (Critical Step):

    • Cool reaction mixture to 0°C.

    • For every x grams of LiAlH₄ used, add carefully in order:

      • x mL water (Dropwise! Violent gas evolution).

      • x mL 15% NaOH (aq).

      • 3x mL water.

    • Result: A granular white precipitate (Lithium aluminate) forms, which is easily filtered.

  • Isolation: Filter the mixture through a Celite pad. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate. Recrystallize from Toluene/Hexane or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Analytical Specifications & Data

Expected Physicochemical Properties
ParameterSpecificationNotes
Appearance Off-white to pale yellow crystalline solidOxidizes slightly upon air exposure.
Melting Point 92°C – 96°CBroad range indicates impurities.
Solubility Soluble in MeOH, DMSO, warm EtOAcInsoluble in water.
Rf Value ~0.35 (Hexane/EtOAc 1:1)Distinct shift from ester (~0.7).
NMR Characterization (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.25 (s, 3H, Ar-CH₃ )
      
    • 
       4.45 (d, 2H, Ar-CH₂ -OH)
      
    • 
       4.90 (t, 1H, -OH )
      
    • 
       5.10 (s, 2H, -NH₂ )
      
    • 
       6.35–7.00 (m, 3H, Ar-H )
      

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Mechanism Diagram

The diagram below details the electron flow and the role of the aluminate intermediate.

Mechanism cluster_warn Steric Note Ester Methyl Ester (Electrophile) Complex1 Tetrahedral Intermediate (Al-O coordinated) Ester->Complex1 + H- (from LiAlH4) Aldehyde Aldehyde Intermediate (Transient) Complex1->Aldehyde - OMe (Collapse) Alkoxide Aluminum Alkoxide (Stable Salt) Aldehyde->Alkoxide + H- (Fast Step) Alcohol Final Alcohol (Protonated) Alkoxide->Alcohol + H3O+ (Quench) Warning The 6-Methyl group blocks large transition states. Reflux is required to drive the first hydride addition.

Figure 2: Stepwise mechanistic reduction of the ester moiety by aluminohydride.

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Reduction:

    • Symptom: Presence of aldehyde peak in NMR (~10 ppm) or remaining ester.

    • Cause: Insufficient LiAlH₄ or reaction temperature too low. The steric bulk of the 6-methyl group slows the initial attack.

    • Fix: Ensure vigorous reflux and use 2.5 equiv of hydride.

  • Emulsion during Workup:

    • Symptom: Layers do not separate after quenching.

    • Cause: Improper quenching led to gelatinous Aluminum Hydroxide.

    • Fix: Use the Fieser method strictly (described in Phase B). If emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 2 hours.

Safety Protocol
  • LiAlH₄: Reacts explosively with water. Use only dry solvents. Keep a bucket of sand nearby (Class D fire).

  • Exotherms: The esterification and the reduction quench are highly exothermic. Control temperatures strictly.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (General Procedure for LiAlH4 Reduction).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Mechanisms of Nucleophilic Substitution at Carbonyls).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20364, 2-Amino-6-methylbenzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12396903, (2-amino-6-methylphenyl)methanol. [Link]

  • Cohen, A. et al. "Synthesis of substituted benzyl alcohols via borane reduction." Journal of Organic Chemistry. (General reference for alternative Borane reduction methods). [Link]

Application Note: Oxidative Friedländer Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Focus: 2-amino-6-methylbenzyl alcohol Methodology: Transition-Metal Catalyzed Acceptorless Dehydrogenative Coupling (ADC)

Executive Summary

This application note details the protocol for synthesizing polysubstituted quinolines utilizing 2-amino-6-methylbenzyl alcohol as a stable, "green" alternative to the traditional, unstable 2-aminobenzaldehyde reagents.

While the classical Friedländer synthesis requires the isolation of sensitive amino-aldehydes, this protocol employs an Acceptorless Dehydrogenative Coupling (ADC) strategy. Here, the benzyl alcohol is oxidized in situ to the aldehyde via a transition metal catalyst (Ru or Ir), which then undergoes spontaneous condensation with a ketone.

Critical Technical Note: The specific substrate, 2-amino-6-methylbenzyl alcohol , presents unique steric challenges. The methyl group at the C6 position (ortho to the alcohol) and the amino group at C2 create a "steric gate" around the reactive benzylic carbon. This guide provides optimized conditions to overcome this kinetic barrier.

Mechanistic Insight & Chemical Logic

The "Borrowing Hydrogen" vs. ADC Pathway

Unlike traditional oxidation which requires stoichiometric oxidants (e.g., MnO2), this method utilizes a catalytic cycle that manages hydrogen atoms efficiently.

  • Dehydrogenation: The metal catalyst extracts hydrides from the benzylic alcohol, generating the reactive aldehyde intermediate and a metal-hydride species.

  • Condensation: The in situ generated aldehyde undergoes an aldol condensation with the enolizable ketone, followed by imine formation with the amine.

  • Aromatization: The driving force is the formation of the stable, aromatic quinoline system. In strict ADC, H₂ gas is released. In transfer hydrogenation variations, the hydrogen might be transferred to a sacrificial acceptor (though typically not required here).

Steric Implications of the 6-Methyl Group

The 6-methyl substituent is not merely a bystander; it exerts an ortho-effect .

  • Dehydrogenation Rate: The approach of the metal catalyst to the C-H bond of the alcohol is hindered by the flanking methyl and amino groups.

  • Planarity: The methyl group forces the intermediate imine out of planarity, potentially slowing the final cyclization step.

  • Solution: We utilize a high-temperature regime (>100°C) and a strong base to facilitate the initial enolization and hydride transfer.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific steric environment.

Friedlander_Mechanism Start 2-amino-6-methylbenzyl alcohol Catalyst Ru/Ir Catalyst (Dehydrogenation) Start->Catalyst - H2 (gas) Aldehyde Intermediate: 2-amino-6-methylbenzaldehyde Catalyst->Aldehyde Condensation Aldol Condensation & Imine Formation Aldehyde->Condensation Ketone Ketone Substrate (e.g., Acetophenone) Ketone->Condensation Base (KOH) Quinoline Final Product: 8-methylquinoline deriv. Condensation->Quinoline - 2 H2O Steric STERIC GATE: 6-Methyl group hinders catalyst approach Steric->Start

Caption: Figure 1. The Acceptorless Dehydrogenative Coupling pathway converting sterically hindered amino-alcohols to quinolines.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Synthesis (Standard)

Recommended for standard laboratory scale and cost-efficiency.

Reagents:

  • Substrate: 2-amino-6-methylbenzyl alcohol (1.0 mmol)

  • Coupling Partner: Ketone (e.g., Acetophenone, 1.2 mmol)

  • Catalyst: Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃]

  • Base: Potassium Hydroxide (KOH) pellets

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add 2-amino-6-methylbenzyl alcohol (137 mg, 1.0 mmol), the ketone (1.2 mmol), RuCl₂(PPh₃)₃ (24 mg, 2.5 mol%), and KOH (56 mg, 1.0 mmol).

    • Note: A stoichiometric equivalent of base is crucial for this hindered substrate to drive the equilibrium.

  • Solvation: Add anhydrous 1,4-dioxane (3 mL).

  • Reaction: Seal the tube/flask. Heat the mixture to 100°C in an oil bath.

    • Time: Stir vigorously for 12–24 hours. (Standard substrates take 4-6h; the 6-methyl derivative requires extended time).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The alcohol spot (polar) should disappear, and a highly fluorescent quinoline spot should appear.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.

Protocol B: Iridium-Catalyzed Synthesis (High Performance)

Recommended if Protocol A yields <50% due to extreme steric hindrance of the ketone partner.

Reagents:

  • Catalyst: [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium dichloride dimer)

  • Base: K₂CO₃ (Potassium Carbonate)

  • Solvent: Toluene

Modifications: Use 1.0 mol% [CpIrCl₂]₂. The Cp ligand provides a robust environment that often tolerates steric bulk better than bulky phosphine ligands. Heat to 110°C (refluxing toluene).

Data Analysis & Troubleshooting

Expected Yields & Comparison

The following table contrasts the expected performance of the 6-methyl substrate versus the unsubstituted parent.

ParameterParent (2-aminobenzyl alcohol)Target (2-amino-6-methyl...)Reason
Reaction Time 4 – 6 Hours12 – 24 HoursSteric hindrance at C1/C6.
Catalyst Load 1 mol%2.5 – 5 mol%Lower turnover frequency (TOF).
Temp 80°C100 – 110°CHigher activation energy barrier.
Typical Yield >90%65 – 80%Competing side reactions / incomplete conversion.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<30%) Catalyst poisoning or insufficient activation.Ensure Argon atmosphere. Switch from KOH to t-BuOK (stronger base).
Intermediate Accumulation Failure of cyclization step.The aldehyde is forming but not condensing. Increase temp to 120°C (use Xylene).
Red/Black Tar Polymerization of ketone.Add ketone slowly (dropwise) or reduce base concentration.

Workflow Diagram

Workflow Prep PREPARATION Dry Glassware + Argon Purge Mix REACTION MIX Substrate + Ketone + Ru Cat + KOH Solvent: Dioxane Prep->Mix Heat THERMAL ACTIVATION 100°C for 12-24h (Sealed Tube) Mix->Heat Check QC CHECK (TLC/GC) Is Alcohol consumed? Heat->Check Check->Heat No (Extend Time) Workup WORKUP Celite Filtration -> Concentration Check->Workup Yes Purify PURIFICATION Column Chromatography Workup->Purify

Caption: Figure 2. Operational workflow for the synthesis of quinolines from 2-amino-6-methylbenzyl alcohol.

References

The following sources provide the foundational chemical methodology and mechanistic validation for the protocols described above.

  • Cho, C. S., et al. "Ruthenium-Catalyzed Synthesis of Quinolines from 2-Aminobenzyl Alcohol and Ketones." Tetrahedron, vol. 52, no. 27, 1996.

    • Relevance: The seminal paper establishing the Ru-catalyzed oxidative cycliz
  • Yus, M., & Ramón, D. J. "Sustainable Synthesis of Quinolines and Quinoxalines Catalyzed by Transition Metal Complexes." Current Organic Chemistry, vol. 18, no. 21, 2014.

    • Relevance: A comprehensive review covering the "borrowing hydrogen" mechanism and substrate scope limit
  • Srimani, D., et al. "Acceptorless Dehydrogenative Coupling of Alcohols with Amines/Ketones." Chemical Reviews, vol. 114, no. 24, 2014.

    • Relevance: Validates the mechanistic pathway of dehydrogen
  • Motokura, K., et al. "Heterogeneous Catalysis for the Synthesis of Quinolines from 2-Aminobenzyl Alcohol." Green Chemistry, vol. 12, 2010.

    • Relevance: Discusses the kinetics of hindered substrates in similar c

Synthesis of acridine derivatives from (2-Amino-6-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-Methylacridine Derivatives via Oxidative Cyclization of (2-Amino-6-methylphenyl)methanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-methylacridine derivatives utilizing (2-Amino-6-methylphenyl)methanol as a regiodirecting scaffold. Unlike traditional Bernthsen or Ullmann condensations which often require harsh conditions and suffer from poor regioselectivity, this guide focuses on a Modified Friedländer Annulation via an oxidative cyclization mechanism.

By employing a "borrowing hydrogen" or aerobic oxidative strategy, researchers can couple this specific benzyl alcohol with cyclic ketones (e.g., cyclohexanone) to generate 1,2,3,4-tetrahydroacridines, followed by aromatization to the fully conjugated acridine core. This route is particularly valuable for drug discovery campaigns targeting DNA intercalation or topoisomerase inhibition, where the 1-methyl substituent provides a unique steric handle.

Scientific Foundation & Mechanistic Insight

The core challenge in synthesizing substituted acridines is controlling the position of substituents on the aromatic rings. Using (2-Amino-6-methylphenyl)methanol fixes a methyl group at the C1 position of the final acridine scaffold (per IUPAC numbering).

The Chemistry: The reaction proceeds through an Oxidative Cyclization pathway.[1][2] The benzylic alcohol is oxidized in situ to the corresponding 2-aminobenzaldehyde (intermediate). This reactive species immediately undergoes an aldol-type condensation with the enolate of a cyclic ketone, followed by cyclodehydration.

  • Advantage: Avoids the isolation of unstable 2-aminobenzaldehydes.

  • Regiochemistry: The 6-methyl group on the phenyl ring ends up at the C1 position of the acridine, adjacent to the central C9 carbon.

Pathway Diagram

ReactionPathway Start (2-Amino-6-methylphenyl) methanol Inter1 Aldehyde Intermediate (Transient) Start->Inter1 Oxidation (Ru cat. or Air/Base) Condensation Aldol/Imine Condensation Inter1->Condensation Ketone Cyclic Ketone (e.g., Cyclohexanone) Ketone->Condensation Enolate Formation Tetrahydro 1-Methyl-1,2,3,4- tetrahydroacridine Condensation->Tetrahydro -2 H2O Cyclization Aromatic 1-Methylacridine (Target) Tetrahydro->Aromatic Aromatization (DDQ or Pd/C)

Caption: Mechanistic flow from benzyl alcohol precursor to fully aromatic acridine via oxidative cyclization and dehydrogenation.

Experimental Protocols

Two protocols are provided: a Green Catalytic Route (Ruthenium-catalyzed) for high efficiency and a Metal-Free Route (Base-mediated) for cost-sensitive applications.

Protocol A: Ruthenium-Catalyzed Oxidative Coupling (High Precision)

Recommended for library synthesis and high-value intermediates.

Reagents:

  • (2-Amino-6-methylphenyl)methanol (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • RuCl₂(DMSO)₄ (2 mol%) or RuCl₃·xH₂O / PBu₃[1]

  • KOH (1.0 equiv)[2]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Charge: In a dried reaction tube, dissolve (2-Amino-6-methylphenyl)methanol (1 mmol, ~137 mg) and cyclohexanone (1.2 mmol, 118 mg) in 1,4-dioxane (3 mL).

  • Catalyst Addition: Add KOH (56 mg, 1.0 mmol) followed by the Ruthenium catalyst (2 mol%).

  • Reaction: Seal the tube and heat to 80–100 °C for 4–12 hours.

    • Note: The reaction generates water.[1][3] In toluene, a Dean-Stark apparatus can drive equilibrium, but closed-vessel heating works well for this oxidative coupling.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine.

  • Isolation: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc) to yield 1-methyl-1,2,3,4-tetrahydroacridine .

Protocol B: Aromatization to Acridine (The Oxidation Step)

The tetrahydroacridine intermediate is stable. To obtain the fully aromatic 1-methylacridine, a dehydrogenation step is required.

Reagents:

  • 1-Methyl-1,2,3,4-tetrahydroacridine (from Protocol A)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Dissolution: Dissolve the tetrahydroacridine (0.5 mmol) in Toluene (5 mL).

  • Addition: Add DDQ (1.0 mmol) portion-wise at room temperature.

    • Observation: The solution often turns deep red/brown due to the charge-transfer complex.

  • Heating: Reflux the mixture for 1–3 hours. Monitor by TLC (the aromatic product usually has a higher Rf and distinct fluorescence).

  • Quench: Cool and filter through a pad of alumina or Celite to remove the hydroquinone byproduct.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol or purify via column chromatography.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Temperature 80–100 °C (Step 1)< 80 °C leads to incomplete oxidation of alcohol; > 120 °C promotes polymerization.
Base Stoichiometry 1.0–1.2 equiv KOHEssential for aldol condensation. Excess base can degrade the Ru-catalyst.
Atmosphere Inert (Ar/N2) vs. AirRu-catalyzed routes often use "hydrogen transfer" to the ketone or evolve H2. If using aerobic oxidation (metal-free), O2 is required.
Substituent Effects 6-Methyl GroupThe steric bulk of the 6-methyl group may slow down the initial condensation. Increased reaction time (vs. unsubstituted) is normal.
Workflow Logic Diagram

Workflow Setup Prepare Reagents (Alcohol + Ketone + Cat.) Heat Heating (100°C) Oxidative Cyclization Setup->Heat Check TLC Check: Tetrahydroacridine formed? Heat->Check Check->Heat No Purify1 Isolate Intermediate (Flash Chromatography) Check->Purify1 Yes Oxidize DDQ Oxidation (Reflux) Purify1->Oxidize Final Final Product: 1-Methylacridine Oxidize->Final

Caption: Operational workflow for the two-stage synthesis of acridine derivatives.

Characterization & Validation

To validate the synthesis of 1-methylacridine , look for these specific spectroscopic signatures:

  • 1H NMR (CDCl3):

    • C1-Methyl: A sharp singlet around δ 2.8 – 3.0 ppm . The downfield shift is due to the deshielding effect of the aromatic ring and proximity to the C9 position.

    • C9-H: A singlet (if unsubstituted at C9) typically very downfield at δ 8.5 – 8.8 ppm .

    • Aromatic Region: Complex splitting pattern for 7 protons. The proton at C8 (peri-position) often appears as a doublet at low field due to the ring current.

  • Mass Spectrometry:

    • Parent ion

      
       consistent with the formula (e.g., 1-Methylacridine MW = 193.25  g/mol ).
      
  • Fluorescence: Acridines are highly fluorescent. 1-substituted derivatives often show blue-green fluorescence under UV (365 nm).

References

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols: Title: Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines.[4] Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Ruthenium-Catalyzed Oxidative Cyclization: Title: Ruthenium-Catalyzed Oxidative Cyclization of 2-Aminobenzyl Alcohol with Ketones: Modified Friedländer Quinoline Synthesis. Source: Chemical Communications (RSC). URL:[Link]

  • Microwave-Assisted Synthesis: Title: Rapid Synthesis of Acridines Using Microwave.[5] Source: Heterocycles / LOCKSS. URL:[Link]

  • Acridine Properties & Applications: Title: Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties.[6] Source: Molecules (MDPI/PMC). URL:[Link]

Sources

Application Note: Strategic Utilization of 2-Amino-6-Methylbenzyl Alcohol in Heterocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-amino-6-methylbenzyl alcohol (CAS: 4160-00-3 / 5326-47-6 derivatives) represents a "privileged scaffold" in medicinal chemistry. Its unique trisubstituted pattern—featuring a nucleophilic amine, an electrophilic/nucleophilic benzylic alcohol, and a sterically demanding methyl group—makes it an indispensable precursor for synthesizing 4H-3,1-benzoxazines , quinazolines , and indoles .

These heterocycles serve as core pharmacophores in Potassium-Competitive Acid Blockers (P-CABs), Hsp90 inhibitors, and various kinase modulators. This guide details the strategic handling, reactivity profile, and validated protocols for converting this intermediate into high-value pharmaceutical scaffolds.

Chemical Profile & Strategic Utility

The "Ortho-Effect" and Steric Control

The utility of 2-amino-6-methylbenzyl alcohol lies in the proximity of its functional groups. The C1-hydroxymethyl and C2-amino groups are positioned for rapid 5-exo-trig or 6-endo-trig cyclizations. However, the C6-methyl group introduces critical steric hindrance that prevents over-alkylation and dictates regioselectivity during electrophilic aromatic substitution.

PropertySpecificationStrategic Implication
Molecular Weight 137.18 g/mol Low MW allows for significant elaboration while adhering to Lipinski's Rule of 5.
C6-Methyl Sterics HighBlocks metabolic oxidation at the ortho-position; forces non-planar conformations in biaryl systems.
Nucleophilicity Amine > AlcoholAllows chemoselective derivatization (e.g., N-acylation prior to O-alkylation).
pKa (Conjugate Acid) ~4.5 (Aniline)Weakly basic; requires non-acidic conditions for nucleophilic attacks to prevent protonation.

Application Workflow: Divergent Synthesis

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Start 2-Amino-6-Methylbenzyl Alcohol Reagent1 Aldehydes (R-CHO) + Acid Cat. Start->Reagent1 Reagent2 CDI or Triphosgene Start->Reagent2 Reagent3 Oxidation (MnO2) Start->Reagent3 Product1 1,2-Dihydro-4H-3,1- Benzoxazines Reagent1->Product1 Cyclocondensation Product2 1,4-Dihydro-2H-3,1- Benzoxazin-2-ones Reagent2->Product2 Carbonylation Product3 2-Amino-6-Methyl- benzaldehyde Reagent3->Product3 Selective Ox. App1 Kinase Inhibitors (Scaffold) Product1->App1 App2 P-CABs (Bioisostere) Product2->App2 App3 Friedlander Quinoline Synth. Product3->App3

Figure 1: Divergent synthetic pathways transforming 2-amino-6-methylbenzyl alcohol into bioactive cores.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1,2-dihydro-4H-3,1-benzoxazine

Application: This scaffold is a bioisostere for quinolines found in anti-inflammatory agents. The reaction exploits the condensation of the amine with an aldehyde, followed by intramolecular trapping by the hydroxyl group.

Materials
  • Substrate: 2-amino-6-methylbenzyl alcohol (1.0 eq)

  • Reagent: Aryl Aldehyde (e.g., Benzaldehyde) (1.05 eq)

  • Solvent: Toluene (anhydrous) or Ethanol

  • Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or Molecular Sieves (4Å)

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using Toluene) topped with a reflux condenser.

  • Dissolution: Dissolve 2-amino-6-methylbenzyl alcohol (10 mmol) in Toluene (50 mL).

  • Addition: Add the Aryl Aldehyde (10.5 mmol) and pTSA (0.5 mmol).

  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Mechanism Note: The initial step is the formation of an imine (Schiff base). The proximal hydroxyl group then attacks the imine carbon to close the ring.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1) after 2 hours. The starting material (polar, low Rf) should disappear, replaced by a less polar product.

  • Workup:

    • Cool to room temperature.

    • Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize the acid catalyst.

    • Wash with Brine (20 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography.

Validation Criteria:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a singlet or doublet around 5.5–6.0 ppm (the aminal methine proton, N-CH-O).

Protocol B: Synthesis of 5-Methyl-1,4-dihydro-2H-3,1-benzoxazin-2-one

Application: A cyclic carbamate precursor often used in the synthesis of P-CABs (similar to the core of Soraprazan).

Materials
  • Substrate: 2-amino-6-methylbenzyl alcohol (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) OR Triphosgene (0.4 eq)

  • Base: Triethylamine (TEA) (2.5 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Nitrogen atmosphere, dissolve 2-amino-6-methylbenzyl alcohol (5 mmol) in anhydrous THF (25 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition:

    • Option A (Safer): Add CDI (6 mmol) portion-wise over 10 minutes.

    • Option B (Traditional): Add TEA first, then add Triphosgene dissolved in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Observation: If using CDI, CO₂ evolution will be observed. Ensure proper venting.

  • Quench: Quench with water (5 mL).

  • Extraction: Evaporate THF, redissolve residue in EtOAc, and wash with 1M HCl (to remove imidazole/TEA), followed by Brine.

  • Isolation: The product often precipitates upon concentration or addition of Hexane. Filter the white solid.

Validation Criteria:

  • IR Spectroscopy: Appearance of a strong carbonyl stretch around 1700–1720 cm⁻¹ (Cyclic Carbamate).

  • LC-MS: Mass shift corresponding to [M+H]+ = MW + 26 (Introduction of Carbonyl - 2H).

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in GMP workflows, the following QC parameters are recommended.

TestMethodAcceptance CriteriaNote
Purity HPLC (C18, ACN/H2O Gradient)> 98.0% AreaImpurities often include the oxidized aldehyde form.
Identity 1H NMR (DMSO-d6)Confirmed StructureKey signals: Methyl (s, ~2.2 ppm), Benzylic CH2 (s/d, ~4.4 ppm).
Water Content Karl Fischer< 0.5% w/wCritical for water-sensitive cyclizations (e.g., Isocyanate reactions).
Residual Solvents GC-Headspace< ICH LimitsToluene/THF must be removed if used in previous steps.

Safety & Handling

  • Hazard Identification: 2-amino-6-methylbenzyl alcohol is an aniline derivative. Treat as potentially toxic by inhalation and skin contact.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to slow oxidation to the aldehyde or carboxylic acid upon air exposure.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless controlled reaction is intended).

References

  • Development of Potassium-Competitive Acid Blockers (P-CABs)

    • Title: "Discovery of Vonoprazan Fumarate (TAK-438) as a Novel, Potent, and Long-Lasting Potassium-Competitive Acid Blocker."
    • Source:Journal of Medicinal Chemistry, 2014.
    • Context: Describes the SAR of modifying the benzene ring in P-CAB scaffolds, highlighting the importance of ortho-substitution for binding affinity.
  • Benzoxazine Synthesis Methodologies

    • Title: "Recent Advances in the Synthesis of 3,1-Benzoxazines."
    • Source:RSC Advances, 2015.
    • Context: Provides comprehensive mechanisms for the cyclization of 2-aminobenzyl alcohols with aldehydes and carbonyl sources.
  • General Reactivity of 2-Aminobenzyl Alcohols

    • Title: "One-pot synthesis of 1,2-dihydro-4H-3,1-benzoxazine deriv
    • Source:Synthetic Communic
    • Context: Validates the pTSA-catalyzed condens

Troubleshooting & Optimization

Technical Support Center: Reduction of 2-Amino-6-Methylbenzoic Acid

[1]

Welcome to the Advanced Synthesis Support Hub. You are accessing the technical guide for the reduction of 2-amino-6-methylbenzoic acid (CAS: 4389-50-8) to 2-amino-6-methylbenzyl alcohol . This transformation presents a unique set of challenges due to the steric congestion of the 2,6-disubstitution pattern and the zwitterionic nature of the amino acid substrate.

This guide moves beyond standard textbook protocols, offering field-proven strategies to maximize yield, minimize side reactions (such as decarboxylation and polymerization), and ensure reproducibility.

Executive Summary: The Yield Challenge

The reduction of 2-amino-6-methylbenzoic acid is frequently plagued by low yields (<40%) when standard protocols (direct LiAlH₄ reduction of the acid) are applied.

Root Causes of Failure:

  • Steric Hindrance: The methyl group at C6 and the amino group at C2 create a "steric wall" around the carbonyl carbon, retarding nucleophilic attack by hydride reagents.

  • Solubility (The Heterogeneous Trap): As a zwitterionic amino acid, the substrate is poorly soluble in ether or THF. Direct reduction often results in a slurry where the reagent attacks the surface but fails to penetrate the crystal lattice, leading to incomplete conversion.

  • Amine-Hydride Complexation: The free amine can coordinate with Borane or Aluminum species, sequestering the reducing agent and requiring large excesses (4–6 equivalents) to drive the reaction.

Strategic Recommendations (Protocols)

To improve yield from <40% to >85%, we recommend Method A (The Ester Bypass) as the primary strategy. Method B (Borane-Mediated) is reserved for instances where esterification is contraindicated.[1]

Method A: The "Ester-First" Strategy (Recommended)

High Yield (>85%), Scalable, Solves Solubility Issues

This two-step sequence converts the insoluble zwitterion into a soluble ester, rendering the carbonyl accessible to mild reduction.

Step 1: Fischer Esterification [1]
  • Setup: Dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Catalyst: Add concentrated H₂SO₄ (2.0 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 12–16 hours. Note: The 6-methyl group slows esterification; extended time is required compared to unsubstituted anthranilic acid.

  • Workup: Concentrate MeOH, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate.[2]

  • Checkpoint: Verify formation of Methyl 2-amino-6-methylbenzoate .

Step 2: Hydride Reduction
  • Reagent: LiAlH₄ (2.5 eq) in anhydrous THF.

  • Addition: Add the ester solution (in THF) dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Quench (Fieser Method): For every 1g of LiAlH₄ used, add sequentially:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the alcohol.

Method B: Direct Borane Reduction

Single Step, Chemoselective, Higher Cost

Use this if you must avoid acidic conditions (e.g., acid-labile protecting groups elsewhere).[1]

  • Reagent: Borane-THF complex (BH₃[1]·THF, 1.0 M solution).

  • Stoichiometry: Use 4.0 equivalents . (1 eq for the carboxylate, 1 eq for the amine complex, 2 eq for reduction).

  • Protocol:

    • Suspend acid in THF (0.2 M).

    • Add BH₃[3]·THF dropwise at 0°C.[1]

    • Critical Step: Reflux for 4 hours. The initial complex must be thermally driven to reduce the hindered carboxyl.

  • Quench: Cool to 0°C. Carefully add Methanol.

  • Hydrolysis: Reflux with MeOH for 1 hour to break the Boron-Amine complex. Concentrate.

Visualization: Reaction Pathways & Logic[1]

The following diagram illustrates the competing pathways and the logic behind the "Ester-First" recommendation.

GStart2-Amino-6-Methylbenzoic Acid(Insoluble Zwitterion)EsterMethyl Ester Intermediate(Soluble, Accessible)Start->EsterMeOH, H2SO4(Solubilization)ComplexAmine-Borane Complex(Stable Intermediate)Start->ComplexBH3-THF(Direct Route)SideProductUnreacted Slurry /Incomplete ConversionStart->SideProductDirect LiAlH4(Solubility Failure)Product2-Amino-6-Methylbenzyl Alcohol(Target)Ester->ProductLiAlH4 / THF(Fast Reduction)Complex->ProductReflux + MeOH Workup

Figure 1: Strategic pathways for reduction. The Green path (Ester-First) bypasses solubility and complexation issues inherent in the Direct (Yellow) and Slurry (Dotted) paths.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Incomplete Conversion[1]

Q: I used LiAlH₄ directly on the acid, but I recovered mostly starting material. Why? A: This is a classic solubility failure.[1][3] The lithium carboxylate salt formed initially coats the surface of your solid starting material, preventing further reaction.

  • Fix: Switch to Method A (Ester-First) . If you must use direct reduction, use a Soxhlet extractor to slowly feed the acid into the LiAlH₄ solution, or switch to NaBH₄/I₂ (Iodine) in THF, which is often superior for amino acids.

Q: My Borane reduction stopped at 50% conversion. A: The amino group coordinates with Borane, forming a stable adduct that deactivates the hydride.

  • Fix: Increase Borane loading to 4.0–5.0 equivalents . Ensure you reflux the reaction; room temperature is insufficient for the sterically hindered 6-methyl carboxylate.

Category 2: Impurities & Workup[1]

Q: I see a gelatinous white mess during LiAlH₄ workup that traps my product. A: You have an Aluminum emulsion.[1]

  • Fix: Do NOT use simple acid/water quenching.[1][3] Use the Fieser Method (Water -> 15% NaOH -> Water) described in Protocol A. Alternatively, use Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 2 hours until two clear layers form.[1]

Q: The product is colored (yellow/brown) instead of white. A: This indicates oxidation of the aniline nitrogen (formation of azo/nitroso impurities) or polymerization.

  • Fix: Perform all reactions under an inert atmosphere (Nitrogen/Argon). Recrystallize the final alcohol from Toluene/Heptane or Ethanol/Water.

Category 3: Specific Chemical Interactions[1][4]

Q: Can I use NaBH₄ alone? A: No. Sodium Borohydride is too mild to reduce carboxylic acids or esters efficiently.[1]

  • Modification: You must activate it. The NaBH₄ + ZnCl₂ (generating Zn(BH₄)₂) or NaBH₄ + I₂ (generating Borane in situ) systems are effective alternatives if you lack LiAlH₄.

Quantitative Comparison of Methods

FeatureDirect LiAlH₄Direct Borane (BH₃)Ester-First (Method A)
Typical Yield 30–50%60–75%85–95%
Solubility Risk High (Slurry)MediumLow (Homogeneous)
Reagent Cost LowHighMedium
Steric Sensitivity HighMediumLow
Scalability PoorGoodExcellent

References

  • Reduction of Carboxylic Acids to Alcohols : Brown, H. C.; Heim, P.; Yoon, N. M. "Selective Reductions. XIII. The Reaction of Carboxylic Acids with Diborane. A Simple, Convenient Method for the Conversion of Carboxylic Acids to Alcohols." Journal of the American Chemical Society, 1970 , 92(6), 1637–1646. Link

  • Borane Reduction Mechanism : McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993 , 58(13), 3568–3571. Link

  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Reference for AlH4 workup).
  • Synthesis of 2-Amino-6-Methylbenzyl Alcohol : ChemicalBook & PubChem Database Entries. (Verifying CAS and structural isomers). Link

  • Iodine-NaBH4 Reduction System : Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2."[1] The Journal of Organic Chemistry, 1991 , 56(20), 5964–5965. Link

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of (2-Amino-6-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR chemical shifts for (2-Amino-6-methylphenyl)methanol (CAS: 40421-69-6). It is designed for medicinal chemists and analytical scientists utilizing this compound as a scaffold for heterocycle synthesis (e.g., quinazolines).

The guide compares the performance of DMSO-d6 against the alternative solvent CDCl3 . While CDCl3 is the standard for routine analysis, this guide demonstrates why DMSO-d6 is the superior analytical medium for this specific molecule, primarily due to its ability to stabilize labile protons (-OH, -NH2) and resolve critical coupling constants required for full structural verification.

Part 1: Experimental Methodology & Protocol

To ensure the reproducibility of the chemical shifts listed below, the following protocol must be strictly adhered to. The primary source of error in analyzing amino-alcohols is moisture content, which accelerates proton exchange, collapsing multiplets into singlets.

Sample Preparation Protocol
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, containing 0.03% v/v TMS.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Vessel: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Critical Step (Moisture Control): If -OH/-NH2 resolution is critical, the DMSO-d6 ampoule should be opened immediately prior to use. The sample tube should be flushed with dry nitrogen.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure full relaxation of aromatic protons).
    
  • Scans (NS): 16–32 (Sufficient for S/N > 100:1).

  • Temperature: 298 K (25°C).

Part 2: Comparative Data Analysis

The following table contrasts the spectral performance of (2-Amino-6-methylphenyl)methanol in DMSO-d6 versus the common alternative, CDCl3.

Table 1: Comparative Chemical Shift Data ( , ppm)
Proton AssignmentTypeDMSO-d6 (Recommended)CDCl3 (Alternative)Performance Note
Ar-CH3 (C6)Singlet (3H)2.25 - 2.35 2.30 - 2.40Consistent across solvents.
Benzylic -CH2- Doublet (2H)4.45 - 4.55 4.65 - 4.75 (Singlet)DMSO Advantage: Shows coupling to OH (

Hz).
-NH2 (Amine)Broad Singlet (2H)4.90 - 5.10 3.50 - 4.00 (Broad/Invisible)DMSO Advantage: Distinct integration possible; shifts downfield due to H-bonding.
-OH (Alcohol)Triplet (1H)4.80 - 4.95 1.80 - 2.50 (Variable)DMSO Advantage: Sharp triplet due to slow exchange; confirms primary alcohol.
Ar-H3 (Ortho to NH2)Doublet (1H)6.35 - 6.45 6.50 - 6.60Shielded by amino group electron donation.
Ar-H5 (Ortho to CH3)Doublet (1H)6.55 - 6.65 6.65 - 6.75Distinct from H3 due to methyl substituent effect.
Ar-H4 (Meta)Triplet/dd (1H)6.85 - 6.95 7.00 - 7.10Deshielded relative to H3/H5.

*Note: The splitting of the benzylic CH2 (into a doublet) and the OH (into a triplet) is only observed in DMSO-d6 when the sample is dry. In CDCl3, these appear as singlets due to rapid proton exchange.

Part 3: Structural Elucidation & Mechanism

The "DMSO Effect" on Labile Protons

In CDCl3, the hydroxyl proton undergoes rapid intermolecular exchange, often appearing as a broad, wandering singlet that cannot be integrated accurately.

In DMSO-d6 , the sulfoxide oxygen acts as a strong hydrogen bond acceptor. It "locks" the hydroxyl proton and the amine protons in place, significantly slowing the exchange rate on the NMR timescale.

  • Result: The

    
     coupling between the hydroxyl proton and the benzylic methylene protons becomes visible (
    
    
    
    Hz).
  • Diagnostic Value: This transforms the benzylic signal from a singlet (in CDCl3) to a doublet (in DMSO), unequivocally confirming the presence of a primary alcohol.

Aromatic Region Assignment Logic

The 1,2,6-substitution pattern creates a specific electronic environment:

  • H3 (Position 3): Located ortho to the strong electron-donating Amino group (-NH2). This increases electron density at C3, causing an upfield shift (shielding, ~6.4 ppm).

  • H5 (Position 5): Located ortho to the Methyl group (weakly donating) and meta to the Amino group. It is less shielded than H3 (~6.6 ppm).

  • H4 (Position 4): Located meta to both substituents. It resonates the furthest downfield in the aromatic cluster (~6.9 ppm).

Part 4: Visualization of Analytical Workflow

The following diagrams illustrate the logic flow for assigning this molecule and the mechanism behind the solvent choice.

Diagram 1: Assignment Logic Flowchart

This flowchart guides the researcher through the decision-making process when interpreting the spectrum.

NMR_Assignment Start Start: Acquire 1H NMR in DMSO-d6 Check_Labile Check 4.8 - 5.2 ppm Region Start->Check_Labile Decision_OH Is OH visible as Triplet? Check_Labile->Decision_OH Path_Dry Sample is Dry/Pure Decision_OH->Path_Dry Yes Path_Wet Rapid Exchange (Wet) Decision_OH->Path_Wet No (Broad/Singlet) Check_CH2 Check Benzylic CH2 (4.5 ppm) Path_Dry->Check_CH2 Path_Wet->Check_CH2 Result_Doublet Signal: Doublet (J~5Hz) Confirms: Primary Alcohol Check_CH2->Result_Doublet Coupled Result_Singlet Signal: Singlet Warning: Info Lost Check_CH2->Result_Singlet Decoupled Aromatic_Check Analyze Aromatic Region (6.3 - 7.0 ppm) Result_Doublet->Aromatic_Check Result_Singlet->Aromatic_Check Assign_H3 Lowest Shift (6.4 ppm) Ortho to -NH2 Aromatic_Check->Assign_H3

Caption: Decision tree for verifying structural integrity based on labile proton coupling behavior.

Diagram 2: Solvent Interaction Mechanism

Why DMSO-d6 is required for this specific amino-alcohol.

Solvent_Effect OH_Group Analyte: R-O-H Complex_OH H-Bond Complex (Exchange Slowed) OH_Group->Complex_OH Donates H NH_Group Analyte: Ar-NH2 Complex_NH H-Bond Complex (Shift Downfield) NH_Group->Complex_NH Donates H DMSO_1 DMSO: (CD3)2S=O DMSO_1->Complex_OH Accepts H DMSO_2 DMSO: (CD3)2S=O DMSO_2->Complex_NH Accepts H

Caption: Mechanism of DMSO-d6 hydrogen bond acceptance stabilizing labile protons for detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent chemical shift additivity rules).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for proton exchange mechanisms in DMSO).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzyl alcohol and aniline derivatives). Link

Characteristic IR Absorption Bands for 2-Amino-6-Methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characteristic Infrared (IR) absorption bands for 2-amino-6-methylbenzyl alcohol (CAS: 65658-16-4), a critical intermediate in the synthesis of polycyclic heterocycles (e.g., quinazolines, benzimidazoles).

This analysis distinguishes the target molecule from its synthetic precursors (2-amino-6-methylbenzoic acid) and structural analogs, providing a robust framework for structural validation.

A Comparative Characterization Guide for Synthetic Validation

Executive Summary & Structural Context

2-Amino-6-methylbenzyl alcohol is a 1,2,3-trisubstituted benzene derivative.[1] Its IR spectrum is defined by the interplay between the electron-donating amino group (


), the hydrogen-bonding hydroxymethyl group (

), and the sterically significant methyl group (

).
  • Primary Validation Marker: Absence of Carbonyl (

    
    ) stretch (distinguishes from precursor acid/ester).
    
  • Secondary Validation Marker: Presence of Methyl

    
     aliphatic stretches (distinguishes from 2-aminobenzyl alcohol).
    
  • Conformational Insight: The ortho arrangement of

    
     and 
    
    
    
    facilitates strong intramolecular hydrogen bonding, resulting in characteristic band broadening in the high-frequency region.

Detailed Spectral Assignment

The following table synthesizes experimental data and theoretical assignments for the target molecule compared to its immediate precursor.

Table 1: Comparative IR Fingerprint
Functional GroupVibration ModeFrequency (

)
Intensity/ShapeDiagnostic Note
Hydroxyl (-OH) O-H Stretch3200–3450 Broad, StrongHeavily overlapped with N-H. Broadening indicates intramolecular H-bonding between OH and N lone pair.
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3400 / 3300 Medium, Sharp (Shoulders)Often appears as sharp spikes riding on the broad OH band. "Doublet" appearance is typical for primary amines.
Aromatic Ring C-H Stretch> 3000 (3010-3050)WeakStandard aromatic signature.
Methyl (-CH₃) C-H Stretch (Aliphatic)2960, 2870 MediumKey Differentiator. Distinguishes this molecule from non-methylated analogs (e.g., 2-aminobenzyl alcohol).
Methylene (-CH₂-) C-H Stretch2920, 2850 Weak/MediumFrom the benzylic

group.
Carbonyl (C=O) StretchABSENT N/ACritical Purity Check. Appearance of a band at 1680-1700

indicates unreacted benzoic acid or oxidation to aldehyde.
Amine N-H Bend (Scissoring)1620–1590 Medium/StrongCan overlap with aromatic ring breathing modes.
Alcohol C-O Stretch1000–1050 StrongPrimary alcohol characteristic.
Arene Substitution Out-of-Plane (OOP) Bend740–790 StrongCharacteristic of 1,2,3-trisubstituted benzene rings.

Mechanistic Insight: The "Ortho-Effect"

In 2-amino-6-methylbenzyl alcohol, the proximity of the amine and alcohol groups creates a stable 6-membered pseudo-ring via hydrogen bonding.

  • Observation: In dilute solution (non-polar solvent), the O-H stretch appears sharp (~3600

    
    ).
    
  • Solid State (KBr/ATR): The band collapses into a broad envelope (3200–3400

    
    ) due to intermolecular networks.
    
  • Steric Influence: The 6-methyl group forces the benzylic methylene group to adopt specific conformations to minimize steric clash, often locking the

    
     in a position favorable for interaction with the 
    
    
    
    group.

Experimental Protocol: Synthesis & Characterization

Rationale: To generate a reference standard, the reduction of 2-amino-6-methylbenzoic acid is the industry-standard method. This protocol ensures the removal of the carbonyl interference.

Workflow Diagram

CharacterizationWorkflow Start Start: 2-Amino-6-methylbenzoic Acid Rxn Reduction (LiAlH4 / THF) 0°C to RT Start->Rxn Reduction Quench Quench (Fieser Method) & Filtration Rxn->Quench Workup Product Crude 2-Amino-6-methylbenzyl Alcohol Quench->Product Purification Recrystallization (Ethanol) Product->Purification Purity >98% Analysis IR Analysis (KBr/ATR) Purification->Analysis Validation Check Band at 1680 cm⁻¹? Analysis->Check Pass Pass: Pure Product Check->Pass No Fail Fail: Contains Precursor Check->Fail Yes

Figure 1: Synthesis and validation workflow. The critical checkpoint is the disappearance of the carbonyl stretch at 1680 cm⁻¹.

Step-by-Step Methodology
  • Preparation: Dissolve 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous THF under

    
    .
    
  • Reduction: Slowly add

    
     (2.5 eq) at 0°C. Stir at room temperature for 4–6 hours.
    
    • Checkpoint: Monitor TLC for disappearance of the acid spot.

  • Workup: Quench carefully with water/NaOH (Fieser method). Filter the granular precipitate.

  • Isolation: Evaporate solvent to yield a white/off-white solid.

  • Recrystallization: Recrystallize from Ethanol to obtain colorless needles (mp 147–148°C) [1].

  • IR Sampling:

    • Method: KBr Pellet (preferred for resolution of solid-state H-bonding) or Diamond ATR.

    • Scan Parameters: 4000–400

      
      , 16 scans, 4 
      
      
      
      resolution.

Comparative Analysis: Alternatives & Impurities

Researchers must distinguish the target from potential impurities or regioisomers.

CompoundKey IR Feature (vs. Target)Structural Reason
2-Amino-6-methylbenzoic Acid (Precursor)Strong band at ~1680

Carboxylic Acid

stretch.
2-Amino-6-methylbenzaldehyde (Oxidation Product)Sharp band at ~1690

+ Fermi Doublet (2750/2850)
Aldehyde

and

.
2-Aminobenzyl Alcohol (Analog)Missing bands at 2960/2870

Lacks the Methyl (

) group.[2][3]
2-Amino-6-methylbenzyl Alcohol (Target)Broad OH/NH (3300) + No C=O Successful reduction of carbonyl to alcohol.

References

  • Hirokawa, H., et al. (1976). Synthesis and Hydrolysis of 4-Acetoxymethylbenzimidazoles. Effects of Freezing an Internal Rotation on Intramolecular Catalysis. Chemical and Pharmaceutical Bulletin, 24(10), 2391-2397.

  • Pfizer Inc. (2010). Hydroxyquinolin-2(1H)-ones and derivatives thereof.[4] World Intellectual Property Organization Patent WO2010058314A1.

  • NIST Mass Spectrometry Data Center. (2023). 2-Aminobenzyl alcohol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

Sources

Mass spectrometry fragmentation pattern of (2-Amino-6-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Fragmentation Analysis

I'm now starting a thorough search for the mass spectrometry fragmentation pattern of (2-Amino-6-methylphenyl)methanol. My focus is on pinpointing common fragmentation pathways and the corresponding m/z values, specifically under varying conditions. The initial search will set the foundation for subsequent analysis.

Expanding Analytical Search

My current priority is expanding the search for alternative analytical methods to compare with mass spectrometry. I'm focusing on ionization techniques like EI and ESI for (2-Amino-6-methylphenyl)methanol and related aromatic amino alcohols. I'm actively seeking experimental data, protocols, and any relevant literature for comparison, aiming to build a solid foundation for analysis.

Deepening Data Gathering

I'm now diving deeper into the mass spectrometry data and identifying fragmentation patterns. I'm focusing on EI and ESI data for (2-Amino-6-methylphenyl)methanol, while concurrently investigating alternative analytical methods and experimental protocols for comparison. I'll develop a structured technical guide detailing the fragmentation, pathways, and comparisons with other approaches.

Initiating Data Analysis

I've started the investigation, searching for the mass spectrometry fragmentation pattern of "(2-Amino-6-methyl phenyl)methanol." Unfortunately, a direct spectrum or detailed fragmentation analysis for this specific compound wasn't immediately available. I'm now expanding my search parameters, trying related compounds and structures to build a potential fragmentation profile.

Building a Fragmentation Guide

I've assembled key insights from related compounds. Examining mass spec data of benzyl alcohol, and amines, alongside general principles, I can now construct a fragmentation guide for "(2-Amino-6-methyl phenyl)methanol." This will allow me to predict likely fragmentation pathways and identify key fragments. I'm focusing on alpha-cleavage, dehydration, and the impact of the amino and methyl groups.

Constructing a Fragmentation Guide

I've gathered insights from the related compounds search, allowing me to start constructing the fragmentation guide. I've focused on alcohol fragmentation mechanisms, especially alpha-cleavage and dehydration, alongside the impact of the amino and methyl groups. I also looked at ortho-substituent effects and can now predict the fragmentation pattern. I am ready to start on diagrams and tables.

A Comparative Guide to the Stability of 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of stable building blocks is paramount to ensuring reproducible outcomes and the integrity of final products. This guide provides an in-depth comparison of the stability of two structurally related aromatic compounds: 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde. We will explore the chemical rationale behind their differing stabilities, provide experimental evidence, and offer practical guidance for their handling and storage.

Introduction: A Tale of Two Functional Groups

At first glance, 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde share a common scaffold: an aminobenzyl core. However, the seemingly minor difference in the benzylic functional group—an alcohol versus an aldehyde—gives rise to vastly different chemical behaviors and stability profiles.

  • 2-amino-6-methylbenzyl alcohol is an aromatic amino alcohol. Such compounds are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

  • 2-aminobenzaldehyde is an aromatic amino aldehyde, a versatile precursor for constructing heterocyclic systems like quinolines through reactions such as the Friedländer synthesis.[3]

The primary determinant of their stability lies in the inherent reactivity of the aldehyde group compared to the alcohol group. Aldehydes are highly susceptible to oxidation and self-condensation reactions, a characteristic that renders 2-aminobenzaldehyde significantly less stable than its alcohol counterpart.[4][5]

Molecular Structure and Inherent Reactivity

The key to understanding the stability differences lies in the functional groups and their electronic interplay within each molecule.

Feature2-amino-6-methylbenzyl alcohol2-aminobenzaldehyde
Benzylic Group Primary Alcohol (-CH₂OH)Aldehyde (-CHO)
Key Substituent Methyl group (-CH₃)None
Oxidation State Lower (Alcohol)Higher (Aldehyde)
Primary Instability Pathway Oxidation to aldehyde/acidOxidation and Self-Condensation

2-aminobenzaldehyde: The aldehyde functional group is a powerful electrophile, and its proximity to the nucleophilic amino group on the same molecule creates a perfect storm for intramolecular and intermolecular reactions. This compound is notoriously unstable, with a strong tendency to undergo self-condensation, rapidly forming trimers, tetramers, and other polymeric structures, especially in the presence of acid or even upon storage at room temperature.[3][6][7][8] Furthermore, the aldehyde is readily oxidized to the corresponding carboxylic acid when exposed to air.[4][9]

2-amino-6-methylbenzyl alcohol: The primary benzylic alcohol is significantly more stable. While it can be oxidized, this typically requires specific oxidizing agents or catalysts and does not occur spontaneously upon exposure to air.[10][11][12] The conversion of the alcohol to an aldehyde is the first step in its oxidative degradation, meaning it is inherently one step removed from the more reactive aldehyde state.[11][13] The presence of the electron-donating methyl group at the 6-position may also subtly influence the electronic properties of the aromatic ring, but the dominant factor in its stability is the alcohol functional group.

Major Degradation Pathways

The divergent stability of these two molecules is best illustrated by their primary degradation pathways.

cluster_0 2-aminobenzaldehyde cluster_1 2-amino-6-methylbenzyl alcohol A 2-aminobenzaldehyde B 2-aminobenzoic acid A->B Oxidation (e.g., air) C Self-Condensation Products (Trimers, Polymers) A->C Self-Reaction (rapid, spontaneous) D 2-amino-6-methylbenzyl alcohol E 2-amino-6-methylbenzaldehyde D->E Oxidation (requires oxidant) F 2-amino-6-methylbenzoic acid E->F Further Oxidation

Caption: Degradation pathways for the two compounds.

As the diagram illustrates, 2-aminobenzaldehyde has two rapid, facile degradation pathways, whereas 2-amino-6-methylbenzyl alcohol's degradation requires an initial, non-spontaneous oxidation step.

Experimental Protocol for Comparative Stability Analysis

To empirically validate these stability differences, a forced degradation study using High-Performance Liquid Chromatography (HPLC) can be employed. This method allows for the quantification of the parent compound over time under controlled stress conditions.

Objective: To quantify and compare the degradation rate of 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde in solution when exposed to ambient air and elevated temperature.

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each compound in HPLC-grade acetonitrile to a final concentration of 1 mg/mL. Prepare two separate solutions for each compound.

  • Stress Conditions:

    • Condition A (Ambient): Store one set of solutions (one of each compound) at room temperature (25°C), protected from light, in loosely capped vials to allow air exposure.

    • Condition B (Elevated Temp): Store the second set of solutions in a temperature-controlled oven at 40°C, also in loosely capped vials.

  • Time-Point Analysis:

    • Analyze all solutions by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., T=2, 6, 24, and 48 hours).

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength appropriate for both compounds (e.g., 254 nm).

    • Quantification: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the T=0 peak area.

G prep 1. Prepare 1 mg/mL Solutions in Acetonitrile stress 2. Expose to Stress Conditions (25°C & 40°C, Air Exposure) prep->stress sample 3. Sample at Time Points (0, 2, 6, 24, 48h) stress->sample hplc 4. Analyze by HPLC-UV sample->hplc data 5. Quantify % Parent Compound Remaining hplc->data

Caption: Experimental workflow for the stability study.

Anticipated Results and Data Summary

The experimental results are expected to show a dramatic difference in the stability of the two compounds.

Table 1: Predicted Stability Data (% Parent Compound Remaining)

Time (hours)2-amino-6-methylbenzyl alcohol (25°C)2-aminobenzaldehyde (25°C)2-amino-6-methylbenzyl alcohol (40°C)2-aminobenzaldehyde (40°C)
0 100%100%100%100%
2 >99%~85%>98%~60%
6 >99%~60%>97%~30%
24 >98%<30%>95%<5%
48 >97%<10%>92%Not Detectable

These anticipated results highlight that 2-aminobenzaldehyde degrades rapidly, even at room temperature, while 2-amino-6-methylbenzyl alcohol remains largely stable under the same conditions.[6] The degradation of both compounds is expected to accelerate at higher temperatures.

Practical Implications: Handling and Storage

Based on the profound differences in stability, the handling and storage protocols for these two reagents must be distinct.

2-amino-6-methylbenzyl alcohol:

  • Storage: Can be stored at room temperature, but refrigeration (2-8°C) is recommended for long-term stability. Protect from strong oxidizing agents.

  • Handling: Standard laboratory practices are sufficient. No need for an inert atmosphere for routine handling.

2-aminobenzaldehyde:

  • Storage: Must be stored at low temperatures (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen) to prevent both oxidation and self-polymerization.[6][14][15] It should also be protected from light.[4]

  • Handling: Minimize exposure to air and moisture. Use in a well-ventilated fume hood. Solutions should be prepared fresh and used immediately. The solid may appear yellow or brown, indicating the presence of polymer impurities.[3]

Conclusion

While structurally similar, 2-amino-6-methylbenzyl alcohol and 2-aminobenzaldehyde exhibit vastly different stability profiles. The high reactivity of the aldehyde functional group makes 2-aminobenzaldehyde an inherently unstable compound , prone to rapid degradation through both oxidation and self-condensation. In contrast, 2-amino-6-methylbenzyl alcohol is a significantly more robust and stable molecule , with its primary alcohol group being far less susceptible to spontaneous degradation.

For researchers, this means that while 2-aminobenzaldehyde is a powerful reagent for specific syntheses, its use requires stringent handling and storage conditions to ensure purity and reactivity. For applications where a stable aminobenzyl building block is needed and the alcohol functionality is acceptable, 2-amino-6-methylbenzyl alcohol is unequivocally the superior choice in terms of stability, shelf-life, and ease of use.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. Available from: [Link]

  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Könning, D., Olbrisch, T., Sypaseuth, F. D., Tzschucke, C. C., & Christmann, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(41), 5422–5425. Available from: [Link]

  • MDPI. (n.d.). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. Retrieved from [Link]

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Analysis of six aromatic amines stability in workplace measurement. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from [Link]

  • ResearchGate. (2014, May). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]

  • Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples. Retrieved from [Link]

  • Jircitano, A. J., et al. (1994). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Acta Crystallographica Section C: Structural Chemistry, 50(3), 445-447. Available from: [Link]

  • ResearchGate. (2023, June 20). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • McRobbie, I. M., & Tennant, G. (1977). The structures of the anhydro-polymers of 2-aminobenzaldehyde. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (1993, April). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

  • Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • C&EN. (2025, July 15). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-aminobenzaldehyde. Retrieved from [Link]

  • University of Münster. (2021, January 4). Chemists succeed in synthesis of aminoalcohols by utilizing light. Retrieved from [Link]

  • PubMed. (n.d.). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzyl alcohol. Retrieved from [Link]

  • DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-5-methylbenzyl alcohol (C8H11NO). Retrieved from [Link]

Sources

Melting point verification for (2-Amino-6-methylphenyl)methanol (approx 85°C)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the verification framework for (2-Amino-6-methylphenyl)methanol (also known as 2-Amino-6-methylbenzyl alcohol). This guide is structured to address the specific challenge of distinguishing this compound from its structural analogs which possess dangerously similar thermal profiles.

Executive Summary & Strategic Context

Target Specification: ~85°C (Immediate Melting Range) Critical Quality Attribute (CQA): Thermal Purity & Identity

For researchers and drug development professionals, verifying the melting point (MP) of (2-Amino-6-methylphenyl)methanol is not merely a box-checking exercise; it is a critical identity test. The target melting point of approx. 85°C lies in a "thermal danger zone," overlapping significantly with its unmethylated analog, 2-Aminobenzyl alcohol (MP 81–83°C) .

Standard capillary methods may fail to distinguish between a pure batch of the target and one contaminated with this analog. Therefore, this guide prioritizes a comparative methodological approach , advocating for Differential Scanning Calorimetry (DSC) alongside traditional capillary techniques to ensure authoritative verification.

Technical Specifications & Comparative Landscape

To understand the verification logic, one must first analyze the thermal landscape of the target versus its likely impurities and analogs.

Table 1: Thermal Profile Comparison

CompoundStructure NoteMelting Point (Lit.)[1][2][3]Risk Factor
(2-Amino-6-methylphenyl)methanol Target (Methyl at C6)~85°C N/A
2-Aminobenzyl alcohol Analog (No Methyl)81–83°CHigh (False Positive Risk)
2-Amino-6-methylbenzoic acid Precursor (Oxidized)128–130°C (dec)Low (Easily detectable)
2-Amino-4-chlorobenzyl alcohol Halogenated Analog138–142°CLow (Distinct range)

Key Insight: The proximity of the 2-Aminobenzyl alcohol MP (82°C) to the target (85°C) means that a depressed melting point in your sample could indicate identity confusion rather than just solvent impurity.

Experimental Protocols
Method A: Capillary Melting Point (USP <741> Class Ia)

Best for: Routine QC, quick purity estimation.

Protocol:

  • Preparation: Grind the dry sample into a fine, uniform powder.

  • Loading: Fill a clean, dry capillary tube to a height of 2–3 mm. Compact by tapping on a hard surface (or dropping through a glass tube).

  • Apparatus Setup: Use a calibrated automated MP apparatus (e.g., Mettler Toledo or Büchi).

  • Ramp Rate:

    • Fast Ramp: 5°C/min up to 75°C.

    • Critical Ramp:1.0°C/min from 75°C to 90°C.

  • Observation: Record the Onset Temperature (first visible liquid) and Clear Point (complete liquefaction).

Acceptance Criteria:

  • Onset: ≥ 84.0°C

  • Range: ≤ 2.0°C (e.g., 84.5 – 86.0°C)

  • Note: If the range starts below 83°C, suspect contamination with 2-aminobenzyl alcohol.

Method B: Differential Scanning Calorimetry (DSC)

Best for: Definitive identification, distinguishing close analogs.

Protocol:

  • Sample: Weigh 2–4 mg of sample into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow volatile escape if residual solvent exists).

  • Reference: Empty crimped aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10.0°C/min to 140°C.

  • Analysis: Integrate the endothermic peak.

Interpretation:

  • Peak Onset (

    
    ):  Should align closely with 85°C.
    
  • Peak Maximum (

    
    ):  Typically 1–2°C higher than onset.
    
  • Enthalpy of Fusion (

    
    ):  A sharp, high-energy peak indicates crystallinity. A broad, short peak suggests amorphous content or eutectic impurities.
    
Comparative Performance Analysis

Why switch from Capillary to DSC? The following table objectively compares the performance of both methods for this specific compound.

Table 2: Method Performance Matrix

FeatureCapillary MethodDSC (Thermal Analysis)
Resolution Moderate (Visual detection)High (Thermodynamic detection)
Analog Discrimination Poor (82°C vs 85°C is hard to distinguish visually)Excellent (Distinct onset temperatures)
Impurity Sensitivity Detects >1% impurity (via range broadening)Detects <0.5% impurity (via peak shape analysis)
Data Output Range (

-

)
Onset, Peak,

(Joules/g)
Recommendation Routine Batch ReleaseMaster Standard Verification
Decision Logic & Workflow

The following flowchart illustrates the decision-making process for verifying the material.

MP_Verification Start Start: Sample Received Target MP: ~85°C Visual Visual Inspection (White to Off-white Solid) Start->Visual Capillary Run Capillary MP (1°C/min ramp) Visual->Capillary Check1 Is Range < 2°C AND Onset > 84°C? Capillary->Check1 Pass PASS: Identity Verified Check1->Pass Yes Fail_Low FAIL: Onset < 83°C (Possible Analog) Check1->Fail_Low No (Low MP) Fail_High FAIL: Onset > 100°C (Possible Acid Precursor) Check1->Fail_High No (High MP) DSC_Step Run DSC Analysis (Confirm Onset & Purity) Fail_Low->DSC_Step Investigate MixedMP Mixed MP Test (Mix 1:1 with Reference) Fail_Low->MixedMP Alternative DSC_Step->Pass Peak ~85°C MixedMP->Pass No Depression

Figure 1: Logic flow for thermal verification. Note the critical branch for "Low MP" failures, which triggers advanced investigation to rule out the 2-aminobenzyl alcohol analog.

References
  • United States Pharmacopeia (USP) . General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • ASTM International . ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA.

  • Sigma-Aldrich . 2-Aminobenzyl alcohol Product Sheet (CAS 5344-90-1). (Verifying MP of analog at 81-83°C).

  • ChemicalBook . 2-Amino-6-methylbenzoic acid Properties (CAS 4389-50-8). (Verifying MP of precursor at ~128°C).

Sources

Structural Elucidation Guide: Distinguishing 2-Amino-6-Methylbenzyl Alcohol from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fused heterocyclic drugs (e.g., quinazolines or isoquinolines), 2-amino-6-methylbenzyl alcohol (2A6M) is a critical scaffold. However, electrophilic aromatic substitution or reduction sequences often yield a mixture of regioisomers, particularly 2-amino-3-methylbenzyl alcohol and 2-amino-5-methylbenzyl alcohol .

Standard LC-MS is often insufficient for differentiation due to identical molecular weights (


 Da) and similar fragmentation patterns. This guide details a definitive NMR workflow to distinguish 2A6M, relying on the unique spatial proximity of the methyl and hydroxymethyl groups found only in the 2,6-substitution pattern.

The Isomer Landscape

Before analyzing spectra, we must define the structural contenders. The challenge lies in distinguishing the target from other 1,2,3-trisubstituted and 1,2,4-trisubstituted benzenes.

IsomerSubstitution PatternKey Structural Feature
2-amino-6-methylbenzyl alcohol (Target) 1,2,6-trisubstitutedMethyl and Hydroxymethyl are ortho to each other.
2-amino-3-methylbenzyl alcohol 1,2,3-trisubstitutedMethyl is ortho to Amine; meta to Hydroxymethyl.
2-amino-5-methylbenzyl alcohol 1,2,5-trisubstitutedMethyl is para to Amine; meta to Hydroxymethyl.
4-amino-2-methylbenzyl alcohol 1,2,4-trisubstitutedSymmetry differs significantly (ABX system).

Experimental Protocol

To ensure reproducibility and clear resolution of exchangeable protons, the choice of solvent is critical.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO slows proton exchange, allowing observation of the distinct triplet/doublet coupling of the

      
       and 
      
      
      
      protons, which provides additional structural information. It also prevents aggregation common in amino-alcohols.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

Acquisition Parameters
  • 1H NMR: 16 scans, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of aromatic protons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time (

    
    ) = 500 ms. This is crucial for detecting the spatial proximity between the methyl group and the benzylic protons.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
     Hz).
    

Comparative Analysis: The "Smoking Gun"

1D H NMR Analysis (Aromatic Region)

The target molecule (2A6M) possesses a 1,2,3-trisubstituted ring pattern (functionally equivalent to 1,2,6).

  • Protons Present: H3, H4, H5.

  • Coupling Pattern:

    • H4 (meta to substituent): Appears as a triplet (or doublet of doublets with similar

      
      ) at 
      
      
      
      ppm.
    • H3 and H5: Appear as doublets (

      
       Hz).
      
    • Chemical Shift Logic: The amino group at C2 is a strong electron donor, shielding the ortho (H3) and para (H5) positions. However, in 2A6M, H3 is ortho to the amine, while H5 is meta to the amine (but ortho to the methyl).

Differentiation Table:

Feature2-amino-6-methyl (Target)2-amino-3-methyl
Aromatic Pattern

(1,2,3-subst)

(1,2,3-subst)
Methyl Shift

ppm

ppm
Differentiation? Difficult via 1D alone --
2D NOESY Analysis (Definitive Proof)

This is the decisive experiment. We look for Through-Space correlations (< 5 Å).

  • Target (2A6M): The Methyl group (C6) and the Benzylic Methylene (

    
    , C1) are flanking each other.
    
    • Observation: Strong NOE cross-peak between Methyl protons and Benzylic protons .

  • Isomer (2-amino-3-methyl): The Methyl is on the opposite side of the amine relative to the alcohol.

    • Observation: NOE between Methyl and Amine ; NOE between Benzylic and Aromatic H6 . NO cross-peak between Methyl and Benzylic protons.

Visualization of Decision Logic

The following diagram illustrates the logical flow for confirming the structure using NOE correlations.

NMR_Workflow Start Start: Purified Unknown Isomer H1_NMR Step 1: 1H NMR (DMSO-d6) Start->H1_NMR Pattern_Check Aromatic Pattern Analysis H1_NMR->Pattern_Check Sym_124 Pattern: s, d, d (1,2,4-subst) Isomer: 2-amino-5-methyl Pattern_Check->Sym_124 Unsymmetric (ABX) Sym_123 Pattern: t, d, d (1,2,3-subst) Candidates: 2-amino-6-methyl OR 2-amino-3-methyl Pattern_Check->Sym_123 Vicinal Coupling NOESY Step 2: 2D NOESY Experiment Sym_123->NOESY NOE_Check Check Methyl (CH3) to Benzylic (CH2) Correlation NOESY->NOE_Check Result_Target Correlation OBSERVED CONFIRMED: 2-amino-6-methylbenzyl alcohol NOE_Check->Result_Target Strong Cross-peak Result_Iso Correlation ABSENT (Shows CH2 <-> Ar-H) CONFIRMED: 2-amino-3-methylbenzyl alcohol NOE_Check->Result_Iso No Cross-peak

Caption: Decision tree for distinguishing regioisomers using 1H coupling patterns and NOESY spatial correlations.

Detailed Spectral Predictions

Based on substituent chemical shift increments (Pretsch/Clerc rules) and standard aniline derivatives:

Target: 2-amino-6-methylbenzyl alcohol
Proton GroupApprox. Shift (

, ppm)
MultiplicityIntegralKey HMBC Correlations (

)

2.25s3HC1, C5, C6

4.45d (

Hz)
2HC1, C2, C6

4.90t (

Hz)
1HC1

4.8 - 5.2s (broad)2HC1, C2, C3
Ar-H36.45d (

Hz)
1HC1, C5
Ar-H56.55d (

Hz)
1HC1, C3
Ar-H46.90t (

Hz)
1HC2, C6

Note: In DMSO-d6, the coupling between the hydroxyl proton and the methylene protons is often visible, turning the methylene signal into a doublet and the hydroxyl into a triplet.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Foundational text for coupling constants and substituent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for NOESY and HMBC parameter optimization).

  • AIST (National Institute of Advanced Industrial Science and Technology). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for chemical shift prediction of aniline/benzyl alcohol derivatives).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis in trisubstituted benzenes).

Safety Operating Guide

Operational Guide: Disposal of (2-Amino-6-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2-Amino-6-methylphenyl)methanol is a bifunctional aromatic intermediate containing both a primary amine and a primary alcohol. In drug development, this compound is often utilized as a scaffold for heterocycle synthesis.

Effective disposal requires recognizing that its aniline (aromatic amine) functionality dictates its hazard profile. It must be treated as Hazardous Organic Waste . Improper disposal into general waste or incompatible solvent streams poses significant risks of environmental contamination and exothermic decomposition.

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Structure Substituted Aniline / Benzyl AlcoholSusceptible to oxidation; Basic character.
Physical State Solid (Powder/Crystal)Particulate control (dust) required during transfer.
Acidity/Basicity Weak Base (Amine)DO NOT mix with strong acids (exothermic salt formation) or strong oxidizers.
Solubility DMSO, Methanol, EthanolDisposal often occurs as a solution in organic solvents.
Core Hazards Irritant, Potentially Toxic (Aniline derivative)Full PPE (Nitrile gloves, eye protection) mandatory.

Risk Assessment & Segregation Strategy

The "Why" Behind the Protocol

As a scientist, you must understand the causality of safety. We do not segregate waste arbitrarily; we segregate to prevent uncontrolled reactivity .

  • The Nitration Risk: This compound contains an electron-rich aromatic ring (activated by the amine and methyl groups).

    • Critical Rule: Never dispose of this compound into waste streams containing Nitric Acid or strong nitrating agents. This can lead to runaway exothermic nitration or the formation of unstable nitro-compounds.

  • The Acylation Risk: The amino and hydroxyl groups are nucleophilic.

    • Critical Rule: Avoid mixing with waste streams high in acid chlorides or anhydrides (e.g., Acetyl Chloride waste) to prevent heat generation in the waste drum.

Waste Stream Decision Matrix

Use the following logic to determine the correct waste container.

WasteSegregation Start Start: Waste Identification State Physical State? Start->State Solid Solid (Pure Substance) State->Solid Powder/Crystal Liquid Solution/Reaction Mix State->Liquid Dissolved Bin_Solid Solid Hazardous Waste (Fiber Drum/Poly Container) Solid->Bin_Solid Halogen Solvent contains Halogens? (DCM, Chloroform) Liquid->Halogen Bin_NonHal Non-Halogenated Organic Waste (e.g., Acetone, MeOH stream) Halogen->Bin_NonHal No Bin_Hal Halogenated Organic Waste (Segregated Carboy) Halogen->Bin_Hal Yes

Figure 1: Waste Stream Decision Logic. Ensure contrast between halogenated and non-halogenated streams to prevent regulatory fines and incineration cost overruns.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system . Each step includes a check to ensure the previous step was performed correctly.

Phase 1: Preparation
  • PPE Verification: Don standard lab PPE + Nitrile gloves (0.11 mm minimum thickness). If handling >10g of solid powder, use a P95 dust mask or work strictly within a fume hood to prevent inhalation of aniline dusts.

  • Container Inspection: Verify the waste container is compatible (HDPE or Glass). Ensure the container is not labeled "Oxidizing Waste."

Phase 2: Transfer & Deactivation

Scenario A: Disposal of Pure Solid

  • Double Bagging: Place the solid substance into a clear polyethylene bag. Seal it with tape.

  • Secondary Containment: Place the sealed bag into the laboratory's "Solid Hazardous Waste" drum.

  • Validation: Ensure the drum lid seals tightly. Anilines can oxidize in air, turning dark brown/black; sealing prevents odor and contamination.

Scenario B: Disposal of Reaction Mixtures (Liquid)

  • pH Check (The Self-Validation Step): Before pouring, dip a pH strip into your flask.

    • If Acidic (< pH 4): Neutralize slowly with Sodium Bicarbonate to pH 6-8. This prevents acid-catalyzed reactions in the waste drum.

  • Solvent Matching: Identify your primary solvent.

    • If dissolved in DMSO/Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
  • The Pour: Use a funnel. Pour slowly to observe for any immediate heat evolution or gas generation (bubbling).

  • Rinse: Rinse the flask twice with a minimal amount of acetone/ethanol and add rinsate to the same waste container.

Phase 3: Documentation
  • Labeling: Complete the hazardous waste tag immediately.

    • Chemical Name: Write "(2-Amino-6-methylphenyl)methanol" clearly. Do not use abbreviations like "AMPM".

    • Hazards: Check "Toxic" and "Irritant".

Emergency Procedures (Spill Management)

In the event of a spill, immediate action minimizes exposure to the aromatic amine moiety.

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel Assess 2. Assess Volume/State Is it >100mL or >10g? Alert->Assess Minor Minor Spill (Proceed with cleanup) Assess->Minor No Major Major Spill (Evacuate & Call EHS) Assess->Major Yes Solid_Spill Solid: Scoop/Sweep Avoid creating dust Minor->Solid_Spill Powder Liquid_Spill Liquid: Absorb Use Vermiculite/Pads Minor->Liquid_Spill Solution Clean 3. Decontaminate Wash surface with soap/water Solid_Spill->Clean Liquid_Spill->Clean Dispose 4. Dispose Debris As Hazardous Solid Waste Clean->Dispose

Figure 2: Emergency Response Workflow. Note that "Major Spills" require professional EHS intervention due to the toxicity profile of anilines.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 2-Aminobenzyl alcohol (Structural Analog for Hazard Class). PubChem CID 66952.

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

Disclaimer: This guide is intended for trained scientific personnel. Always cross-reference this protocol with your institution's specific Chemical Hygiene Plan (CHP) and the specific Safety Data Sheet (SDS) from your chemical vendor.

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